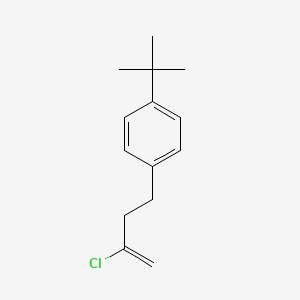

4-(4-叔丁基苯基)-2-甲基-1-丁烯

描述

Synthesis Analysis

4-tert-Butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene1. It can also be produced by diverse transalkylation reactions1.Molecular Structure Analysis

The molecular formula of 4-tert-Butylphenol is C10H14O1. It is one of three isomeric tert-butyl phenols1.

Chemical Reactions Analysis

4-tert-Butylphenol can undergo hydrogenation to give trans-4-tert-butylcyclohexanol1. It can also undergo controlled condensation with formaldehyde to give calixarenes1.

Physical And Chemical Properties Analysis

4-tert-Butylphenol has a molar mass of 150.221 g·mol−11. It has a melting point of 99.5 °C and a boiling point of 239.8 °C1. Its density is 0.908 g/cm3 at 20 °C1. It has a solubility in water of 0.6 g/L at 20 °C1.

科学研究应用

1. 气相质子解离和碎裂机制

在Matthias,Weniger和Kuck(1995)的研究中,探讨了与4-(4-叔丁基苯基)-2-甲基-1-丁烯相关的化合物的气相质子解离。研究突出了甲基取代物如何影响质子化合物的碎裂,揭示了取代苯核中氢化物转移和质子亲和力的见解 (C. Matthias, K. Weniger, & D. Kuck, 1995)。

2. 与原子碳的反应

Armstrong,Zheng和Shevlin(1998)进行的研究调查了弧生成的碳原子与叔丁基苯衍生物的反应。研究表明,这些反应通过插入和分子内插入等过程导致各种化合物的形成 (B. Armstrong, F. Zheng, & P. Shevlin, 1998)。

3. 叔丁基苯基亚甲基的化学

Armstrong,Mckee和Shevlin(1998)的研究集中在叔丁基苯基亚甲基的实验和计算研究上,这是一种与4-(4-叔丁基苯基)-2-甲基-1-丁烯在结构上相关的化合物。该研究探讨了其反应性以及相关化合物的重排的首选途径,为相关化合物的分子内反应提供了宝贵的见解 (B. Armstrong, M. Mckee, & P. Shevlin, 1998)。

4. (硫)取代丁二烯和丁炔的合成

2019年,Aysecik Kacmaz研究了使用包括4-叔丁基苯衍生物在内的单硫和三硫取代丁二烯和丁炔的合成。这项研究展示了这些化合物在有机合成中的多样化合成应用和潜力 (Aysecik Kacmaz, 2019)。

5. 环金属化的Rh(III)和Ir(III)配合物

Mukhopadhyay等人(2015)对涉及苄亚甲基(4-叔丁基苯基)胺衍生物的环金属化Rh(III)和Ir(III)配合物进行了研究。这项研究提供了关于这些配合物的合成、结构和生物相互作用的见解,突出了它们在生物化学和药物化学等领域的潜力 (S. Mukhopadhyay et al., 2015)。

安全和危害

4-tert-Butylphenol is recorded as an irritant by OSHA1. A European Union risk assessment report suggested it had potential depigmenting properties and was a potential endocrine disruptor1.

未来方向

While I couldn’t find specific future directions for “4-(4-Tert-butylphenyl)-2-methyl-1-butene”, research into similar compounds continues to be an active area of study. For example, the use of tert-butyl groups in NMR studies of macromolecular complexes is being explored3. Additionally, the development of new synthesis methods and applications for tert-butyl-containing compounds is a topic of ongoing research4.

Please note that this information might not be directly applicable to “4-(4-Tert-butylphenyl)-2-methyl-1-butene” due to the differences in chemical structure and properties. For more accurate information, further research into this specific compound is needed.

属性

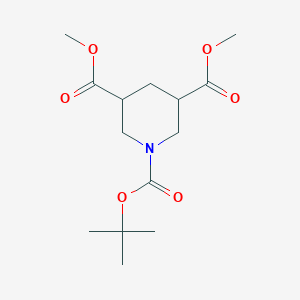

IUPAC Name |

1-tert-butyl-4-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-12(2)6-7-13-8-10-14(11-9-13)15(3,4)5/h8-11H,1,6-7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWWCJXJXWNRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Tert-butylphenyl)-2-methyl-1-butene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one](/img/structure/B1391852.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391858.png)

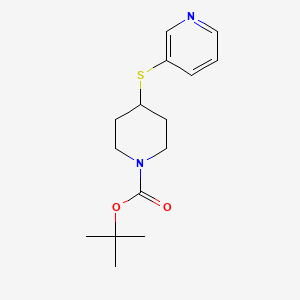

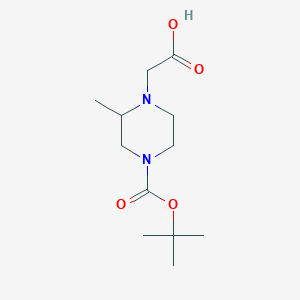

![Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391862.png)

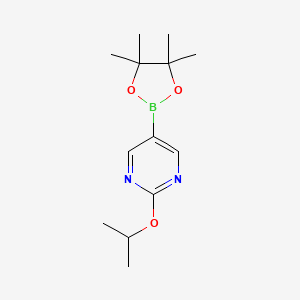

![8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391865.png)

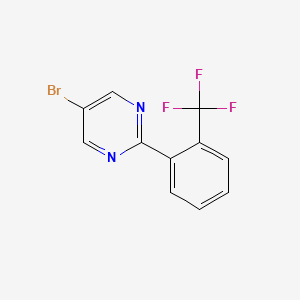

![6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391867.png)